2-Nitroethane-1-sulfonyl fluoride

Description

Contextualizing Sulfonyl Fluorides as Foundational Functional Groups in Contemporary Organic Synthesis and Chemical Biology

Sulfonyl fluorides (R-SO₂F) have emerged as a privileged class of functional groups in both organic synthesis and chemical biology. rsc.org Their ascent is largely attributed to a unique balance of stability and reactivity. Unlike their more reactive counterparts, sulfonyl chlorides, sulfonyl fluorides exhibit remarkable stability towards hydrolysis and thermolysis, and are resistant to reduction. researchgate.netsigmaaldrich.com This stability makes them robust handles that can be carried through multi-step synthetic sequences.

In organic synthesis, sulfonyl fluorides are versatile precursors for creating sulfonamides, sulfonate esters, and other sulfur(VI)-containing compounds, often with greater selectivity than sulfonyl chlorides. researchgate.net Their controlled reactivity has been harnessed in the development of new synthetic methodologies, including their use as deoxyfluorinating reagents.

The impact of sulfonyl fluorides is particularly profound in chemical biology. They function as highly effective "warheads" in covalent probes and inhibitors. rsc.orgresearchgate.net This is due to their ability to react with a broad range of nucleophilic amino acid residues within proteins—including serine, threonine, tyrosine, lysine, cysteine, and histidine—in a context-specific manner. rsc.orgmerckmillipore.comacs.org This reactivity has made them indispensable tools for activity-based protein profiling (ABPP), target identification and validation, and the development of targeted covalent inhibitors. rsc.org

Significance of the Nitro-Alkyl Sulfonyl Fluoride (B91410) Moiety in the Development of Novel Chemical Methodologies

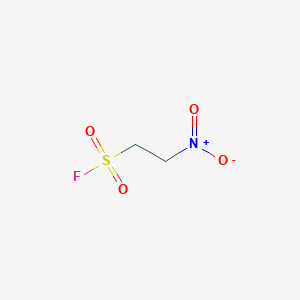

The introduction of a nitro group onto an alkyl chain bearing a sulfonyl fluoride, as in 2-Nitroethane-1-sulfonyl fluoride, creates a bifunctional molecule with intriguing potential. The sulfonyl fluoride group serves as a reactive hub, primed for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, while the nitro group, a potent electron-withdrawing group, can significantly modulate the molecule's electronic properties and reactivity.

While research on this compound itself is not extensively documented, studies on analogous aromatic systems provide compelling insights. It has been demonstrated that aromatic sulfonyl fluorides containing an ortho-nitro group possess remarkable antibacterial activity against drug-resistant pathogens. nih.govrsc.org In these systems, the proximity of the nitro group to the sulfonyl fluoride is crucial for their biological function. nih.govresearchgate.net This suggests a synergistic interaction between the two functional groups that could be translated to aliphatic systems.

The nitro-alkyl sulfonyl fluoride moiety therefore represents a frontier in chemical methodology development. The electron-withdrawing nature of the nitro group is expected to influence the electrophilicity of the sulfonyl sulfur atom, potentially fine-tuning its reactivity for specific applications in SuFEx reactions or as a covalent probe. The development of synthetic routes to access molecules like this compound and the subsequent exploration of their unique reactivity could yield novel tools for building complex molecules and probing biological systems. dp.tech Research into the synthesis of related structures, such as β-aminoethanesulfonyl fluorides, provides a foundation for developing methods to construct these promising nitro-substituted compounds. researchgate.net

Historical Trajectory and Evolution of Sulfonyl Fluoride Chemistry

The chemistry of sulfur(VI) fluorides is not new, with many foundational aspects discovered in the mid-20th century. acs.org However, this work largely faded from widespread use, with chemists favoring the more reactive, albeit less stable, sulfonyl chlorides for synthesizing sulfonamides and related structures. nih.gov

The modern renaissance of sulfonyl fluoride chemistry was ignited in 2014 when K. Barry Sharpless and coworkers introduced Sulfur(VI) Fluoride Exchange (SuFEx) as a new category of "click chemistry". sigmaaldrich.comnih.govacs.org Click chemistry is defined by reactions that are modular, high-yielding, wide in scope, and generate only inoffensive byproducts. SuFEx meets these criteria, relying on the exceptional stability of the S(VI)-F bond, which can be selectively activated to react with nucleophiles under specific conditions. acs.orgnih.gov

This conceptual reframing transformed the sulfonyl fluoride from a mere stable analogue of a sulfonyl chloride into a powerful "connective" functional group. sigmaaldrich.com The development of SuFEx spurred a surge in research, leading to new, safer, and more efficient methods for synthesizing sulfonyl fluorides from a variety of precursors, including thiols, sulfonic acids, and even non-sulfur-containing starting materials. researchgate.netsciencedaily.comtue.nl This historical evolution from a chemical curiosity to a cornerstone of modern synthesis and chemical biology underscores the power of a conceptual breakthrough to unlock the latent potential of a functional group. acs.orgacs.org

Data Tables

The following tables provide supplementary data on representative sulfonyl fluorides and the constituent parts of the title compound to provide scientific context.

Table 1: Representative Sulfonyl Fluorides and Their Applications

| Compound Name | Structure | Key Application(s) | References |

|---|---|---|---|

| Phenylmethylsulfonyl fluoride (PMSF) | C₇H₇FO₂S | Serine protease inhibitor | researchgate.net |

| 2-Nitrobenzenesulfonyl fluoride | C₆H₄FNO₄S | Antibacterial pharmacophore | nih.govresearchgate.net |

| Ethenesulfonyl fluoride (ESF) | C₂H₃FO₂S | Versatile Michael acceptor and SuFEx hub | sigmaaldrich.com |

| 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) | C₈H₁₀FNO₂S | Irreversible serine protease inhibitor | researchgate.net |

Table 2: Comparative Properties of Constituent Precursor Scaffolds

| Property | Nitroethane | Sulfuryl Fluoride |

|---|---|---|

| Chemical Formula | C₂H₅NO₂ | SO₂F₂ |

| Molar Mass | 75.067 g·mol⁻¹ | 102.06 g·mol⁻¹ |

| Appearance | Colorless oily liquid | Colorless gas |

| Boiling Point | 114 °C | -55.4 °C |

| Key Features | Polar organic compound, precursor in Henry reactions | Resistant to hydrolysis, used as a fumigant and SuFEx reagent |

| References | wikipedia.org | wikipedia.org |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Nitrobenzenesulfonyl fluoride |

| 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) |

| Ethenesulfonyl fluoride (ESF) |

| Phenylmethylsulfonyl fluoride (PMSF) |

| (E)-2-Methoxyethene-1-sulfonyl fluoride |

| Nitroethane |

| Sulfuryl Fluoride |

| Sulfonyl Chlorides |

| Sulfonamides |

| Sulfonate Esters |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-nitroethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4FNO4S/c3-9(7,8)2-1-4(5)6/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIGPNRNLIPJGKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Nitroethane 1 Sulfonyl Fluoride and Analogous Structures

Direct Synthesis Approaches to Sulfonyl Fluorides

Direct methods for synthesizing sulfonyl fluorides are highly sought after to overcome the limitations of traditional multi-step procedures, which often involve harsh reagents and generate significant waste. Recent innovations have centered on creating more streamlined and environmentally benign pathways from readily available starting materials.

Electrochemical Oxidative Coupling Protocols from Thiols and Disulfides

Electrosynthesis has emerged as a powerful and green tool for chemical transformations. A notable development is the electrochemical oxidative coupling of thiols or disulfides with a fluoride (B91410) source to form sulfonyl fluorides. acs.orgnih.govresearchgate.net This method avoids the need for stoichiometric chemical oxidants and catalysts, offering a milder and more sustainable alternative. nih.govccspublishing.org.cn

The process typically involves the anodic oxidation of a thiol or disulfide in the presence of an inexpensive and safe fluoride source like potassium fluoride (KF). acs.orgnih.gov Kinetic studies suggest that the thiol is first rapidly oxidized to the corresponding disulfide, which is then further oxidized and fluorinated to yield the final sulfonyl fluoride product. acs.org The reaction is performed under mild conditions and demonstrates a broad substrate scope, accommodating various alkyl, benzyl, aryl, and heteroaryl thiols and disulfides. nih.govresearchgate.net This versatility suggests its applicability for the synthesis of 2-nitroethane-1-sulfonyl fluoride from 2-nitroethanethiol or bis(2-nitroethyl) disulfide.

A typical experimental setup might employ graphite (B72142) and stainless steel electrodes in a biphasic solvent system, such as acetonitrile (B52724) and aqueous HCl, with an applied potential. acs.org The efficiency of this method is highlighted by its successful application to a range of substrates, including those with functional groups relevant to pharmaceuticals and agrochemicals. researchgate.net

Table 1: Examples of Electrochemical Synthesis of Sulfonyl Fluorides from Thiols Data sourced from J. Am. Chem. Soc. 2019, 141, 30, 11832–11836 acs.orgnih.gov

| Starting Thiol | Product | Yield (%) |

|---|---|---|

| 4-(Trifluoromethyl)thiophenol | 4-(Trifluoromethyl)benzene-1-sulfonyl fluoride | 96 |

| Thiophenol | Benzenesulfonyl fluoride | 81 |

| 2-Mercapto-4,6-dimethylpyrimidine | 4,6-Dimethylpyrimidine-2-sulfonyl fluoride | 74 |

| 4-Methoxythiophenol | 4-Methoxybenzene-1-sulfonyl fluoride | 72 |

| Ethanethiol | Ethanesulfonyl fluoride | 45 |

Radical Fluorosulfonylation Strategies

Radical chemistry offers a distinct and powerful avenue for the formation of C-S bonds, and its application to sulfonyl fluoride synthesis has seen significant growth. rsc.org These strategies often involve the generation of a fluorosulfonyl radical (FSO₂•), which can then be trapped by various organic precursors. nih.gov This approach is particularly valuable for accessing aliphatic sulfonyl fluorides, a class of compounds that remains less explored compared to their aryl counterparts. sigmaaldrich.comresearchgate.net

Visible-light photoredox catalysis has revolutionized radical chemistry by enabling the generation of radicals under exceptionally mild conditions. acs.org A recently developed strategy facilitates the synthesis of alkyl sulfonyl fluorides from readily available alkyl bromides and alcohols. acs.org The mechanism involves a halogen atom transfer (XAT) from the alkyl bromide, initiated by an excited photocatalyst, to generate an alkyl radical. This radical is then trapped by a sulfur dioxide (SO₂) surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), to form a sulfonyl radical intermediate. Subsequent fluorination with an electrophilic fluorine source like Selectfluor completes the synthesis. organic-chemistry.org

This method's scalability has been demonstrated using flow chemistry, which enhances safety and reproducibility for larger-scale production. organic-chemistry.org The broad applicability of this photoredox approach to various alkyl precursors makes it a promising route for synthesizing sp³-rich sulfonyl fluorides, including potentially this compound from 2-nitroethyl bromide. acs.orgorganic-chemistry.org

The generation of the highly reactive fluorosulfonyl radical (FSO₂•) has been a key challenge. nih.govthieme-connect.com Historically, its existence was transient and difficult to harness. thieme-connect.com However, recent breakthroughs have led to the development of stable, easy-to-handle precursors that release the FSO₂• radical under specific conditions. researchgate.net

One such class of precursors is 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) salts. researchgate.netnih.gov These bench-stable, redox-active compounds have proven effective in the radical hydro-fluorosulfonylation of unactivated alkenes and alkynes. nih.gov Under the right conditions, FABI can generate the FSO₂• radical, which adds across a double or triple bond, providing a direct and facile route to aliphatic and alkenyl sulfonyl fluorides. researchgate.netnih.gov This method has been successfully applied to the late-stage modification of complex molecules like natural products and peptides. nih.gov Other precursors, such as sulfuryl chlorofluoride (FSO₂Cl), have also been established as effective sources for the FSO₂• radical, particularly in electrochemical and photoinduced reactions. researchgate.netthieme-connect.de

Table 2: Selected Precursors for Radical Fluorosulfonylation

| Precursor | Activation Method | Application |

|---|---|---|

| Sulfuryl Chlorofluoride (FSO₂Cl) | Photochemical / Electrochemical | Oxo-fluorosulfonylation of alkynes. researchgate.net |

| 1-Fluorosulfonyl 2-aryl Benzoimidazolium (FABI) | Redox-Active / Organocatalysis | Hydro-fluorosulfonylation of alkenes/alkynes. nih.gov |

| N-Fluorosulfamoyl-pyridinium (FSAP) salts | Photoredox | C-H fluorosulfonamidation of arenes. researchgate.net |

Transition-Metal-Catalyzed Synthetic Routes

Transition-metal catalysis, particularly with palladium, provides a robust and versatile platform for forming sulfonyl fluorides, especially aryl sulfonyl fluorides. These methods are prized for their high efficiency and excellent functional group tolerance. scispace.comnih.gov

A significant advancement in this area is the palladium-catalyzed, one-pot synthesis of aryl sulfonyl fluorides from aryl iodides or bromides. rsc.orgacs.org The process involves the initial palladium-catalyzed insertion of sulfur dioxide, using a surrogate like DABSO, into the aryl-halide bond to form a palladium-sulfinate intermediate. This intermediate is then treated in situ with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, to yield the desired aryl sulfonyl fluoride. scispace.comacs.org

This transformation is the first general method for the sulfonylation of aryl bromides and is tolerant of a wide array of functional groups, allowing for the synthesis of complex molecules, including active pharmaceutical ingredients. scispace.comrsc.org While this method is primarily demonstrated for aryl systems, the principles of transition-metal-catalyzed SO₂ insertion and subsequent functionalization are an active area of research and could potentially be adapted for specific aliphatic precursors.

Table 3: Substrate Scope of Palladium-Catalyzed Fluorosulfonylation of Aryl Bromides Data sourced from Chem. Sci., 2016, 7, 6939-6943 scispace.com

| Aryl Bromide | Product | Yield (%) |

|---|---|---|

| 4-Bromoanisole | 4-Methoxybenzenesulfonyl fluoride | 84 |

| 4-Bromobenzonitrile | 4-Cyanobenzenesulfonyl fluoride | 77 |

| 3-Bromopyridine | Pyridine-3-sulfonyl fluoride | 65 |

| Methyl 4-bromobenzoate | Methyl 4-(fluorosulfonyl)benzoate | 86 |

Organobismuth(III) Catalysis for C-SO2F Bond Construction

A frontier in the synthesis of sulfonyl fluorides involves the use of main-group metal catalysis, with organobismuth(III) complexes emerging as a noteworthy platform. Researchers have developed a bismuth-catalyzed method for the synthesis of aryl sulfonyl fluorides from the corresponding (hetero)aryl boronic acids. acs.orgnih.gov This transformation showcases the capability of a well-defined organobismuth(III) catalyst, featuring a bis-aryl sulfone ligand backbone, to operate through a catalytic cycle that maintains the Bi(III) oxidation state, mirroring the elementary steps of transition metal catalysis. acs.orgacs.org

The proposed catalytic cycle commences with the transmetalation of a (hetero)aryl boronic acid with the bismuth catalyst, which leads to the formation of a triarylbismuth complex. acs.org Subsequently, sulfur dioxide undergoes insertion into a bismuth-carbon bond, yielding a bismuth sulfinate intermediate. acs.orgacs.org The final step involves the oxidation of the sulfur(IV) center in the sulfinate to afford the desired aryl sulfonyl fluoride, regenerating the active bismuth catalyst. acs.org This methodology is characterized by its excellent yields and broad functional group tolerance, accommodating even challenging heteroaryl boronic acids. acs.orgnih.gov While this method has been demonstrated for aryl systems, it represents a significant advancement in C-SO2F bond construction that could potentially be adapted for aliphatic substrates in the future.

Table 1: Key Features of Organobismuth(III)-Catalyzed Aryl Sulfonyl Fluoride Synthesis

| Feature | Description | Source |

| Catalyst | Organobismuth(III) complex with a bis-aryl sulfone ligand. | acs.orgnih.gov |

| Substrates | (Hetero)aryl boronic acids. | acs.orgnih.govacs.org |

| Reagents | Sulfur dioxide (SO₂), Selectfluor. | organic-chemistry.org |

| Key Steps | Transmetalation, SO₂ insertion into Bi-C bond, Oxidation. | acs.orgacs.org |

| Advantages | Excellent yields, wide functional group tolerance, operates via a redox-neutral Bi(III) cycle. | acs.orgnih.gov |

Copper-Catalyzed Fluorosulfonylation

Copper catalysis has become a versatile tool for the difunctionalization of alkenes, including methods for the introduction of the sulfonyl fluoride moiety. One innovative approach is the photoredox and copper dual-catalyzed cyano-fluorosulfonylation of unactivated alkenes. acs.orgnih.gov This reaction allows for the simultaneous introduction of both a fluorosulfonyl group and a cyano group across a carbon-carbon double bond. The process is applicable to a variety of simple aliphatic olefins and substrates derived from natural products, affording 1-fluorosulfonyl-2-cyano products in moderate to high yields under mild, visible-light-mediated conditions. acs.org

Another significant copper-catalyzed method involves the fluorosulfonylation of arenediazonium salts. organic-chemistry.orgcas.cnnih.gov This reaction utilizes the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO) as a convenient source of sulfur dioxide and potassium bifluoride (KHF₂) as the fluoride source. cas.cnnih.gov The reaction proceeds smoothly for a wide array of arenediazonium salts, providing the corresponding arenesulfonyl fluorides without the need for an external oxidant. cas.cnnih.gov

Furthermore, copper catalysis enables the oxyfluorosulfonylation of β,γ-unsaturated oximes. This process leads to the formation of isoxazoline-functionalized aliphatic sulfonyl fluorides. researchgate.net These examples, particularly the methods involving alkene functionalization, provide a conceptual framework for the development of a copper-catalyzed synthesis of this compound from a suitable unsaturated precursor like nitroethene.

Table 2: Overview of Copper-Catalyzed Fluorosulfonylation Reactions

| Reaction Type | Substrates | Key Reagents | Catalyst System | Products | Source |

| Cyano-fluorosulfonylation | Unactivated Alkenes | Fluorosulfonyl radical precursor, Cyanide source | Photoredox catalyst, Copper catalyst | 1-Fluorosulfonyl-2-cyano alkanes | acs.orgnih.gov |

| Fluorosulfonylation | Arenediazonium Salts | DABSO, KHF₂ | CuCl₂, 6,6'-dimethyl-2,2'-dipyridyl | Arenesulfonyl fluorides | cas.cnnih.gov |

| Oxyfluorosulfonylation | β,γ-Unsaturated Oximes | Sulfur dioxide, Selectfluor | Copper catalyst | Isoxazoline-functionalized sulfonyl fluorides | researchgate.net |

Brønsted Acid-Catalyzed Stereoselective and Regioselective Installations

The use of Brønsted acids to catalyze the formation of sulfonyl fluorides is an area of growing interest, though direct and general methods are still emerging. One notable development is an innovative Brønsted acid-catalyzed approach for the synthesis of sulfinamidines and sulfinimidate esters starting from sulfenamides. nih.gov This process operates under mild, metal-free conditions, utilizing camphor (B46023) sulfonic acid (CSA) as the catalyst and Selectfluor as an electrophilic fluorinating agent. nih.gov The proposed mechanism involves the initial fluorination of the sulfur atom, which is then followed by nucleophilic substitution with amines or alcohols. nih.gov While this method yields S(IV) products that would necessitate a subsequent oxidation step to form the corresponding S(VI) sulfonyl fluorides, it demonstrates the potential of Brønsted acid catalysis in the activation of sulfur compounds for C-S bond functionalization. nih.gov

Another related transformation is the synthesis of β-arylethenesulfonyl fluorides from aromatic aldehydes and methanedisulfonyl fluoride. While not directly catalyzed by a Brønsted acid in the primary bond-forming step, the acidity of the starting material, which is comparable to strong acids like trifluoroacetic acid, is crucial for the reaction to proceed. acs.org These examples hint at the potential for developing direct Brønsted acid-catalyzed methods for the stereoselective and regioselective installation of the sulfonyl fluoride group onto substrates relevant to this compound.

Indirect Synthetic Routes and Precursor Transformations

Indirect methods, which involve the conversion of pre-existing sulfur-containing functional groups, remain the most established and widely practiced routes to sulfonyl fluorides.

Halide Exchange Methodologies (e.g., from Sulfonyl Chlorides)

The conversion of sulfonyl chlorides to sulfonyl fluorides via halide exchange is a cornerstone of sulfonyl fluoride synthesis. This transformation is typically achieved by treating the sulfonyl chloride with a fluoride salt. A simple and effective method employs potassium fluoride (KF) in a biphasic water/acetone mixture, which provides a broad range of sulfonyl fluorides in high yields. acs.org An alternative and highly efficient reagent is potassium bifluoride (KHF₂). This method is noted for its mild conditions and high yields, effectively preventing the hydrolysis of the sulfonyl fluoride product. youtube.com The success of this method is attributed to the role of solvation and hydrogen bonding at the water/organic interface, which enhances the nucleophilicity of the fluoride ion.

Conversions from Sulfonic Acids and Sulfonate Salts

Direct conversion from the corresponding sulfonic acids or their salts offers a more atom-economical and convenient route. One-pot procedures have been developed that first convert the sulfonic acid into a sulfonyl chloride intermediate in situ, followed by halide exchange. For instance, the use of cyanuric chloride for the chlorination step, followed by the addition of a fluoride source, facilitates the synthesis of sulfonyl fluorides from sulfonates or sulfonic acids under mild conditions. youtube.com

More direct deoxyfluorination strategies have also been reported. A notable method involves the use of thionyl fluoride (SOF₂) for the rapid conversion of sulfonic acid sodium salts to sulfonyl fluorides in excellent yields. cas.cn A complementary approach for both sulfonic acids and their salts employs the bench-stable solid deoxyfluorinating agent, Xtalfluor-E®, which allows for the conversion to sulfonyl fluorides under milder conditions. cas.cn

Table 3: Selected Reagents for Conversion of Sulfonic Acids/Salts to Sulfonyl Fluorides

| Reagent(s) | Substrate | Conditions | Advantages | Source |

| Cyanuric Chloride, KF | Sulfonic Acids/Salts | One-pot, two-step | Mild conditions, readily available reagents. | youtube.com |

| Thionyl Fluoride (SOF₂) | Sulfonic Acid Sodium Salts | Acetonitrile or DMF, elevated temperature | High yields (90-99%), rapid reaction (1 hour). | cas.cn |

| Xtalfluor-E® | Sulfonic Acids and Salts | Acetonitrile, room temp. to 60 °C | Mild conditions, bench-stable reagent, broad scope. | cas.cn |

Synthesis from Sulfonamides

Sulfonamides, which are common motifs in pharmaceuticals and agrochemicals, can serve as stable precursors for the synthesis of sulfonyl fluorides. A practical, metal-free procedure has been developed that capitalizes on the activation of the sulfonamide with a pyrylium (B1242799) salt (Pyry-BF₄) in the presence of magnesium chloride (MgCl₂) to form the sulfonyl chloride in situ. Subsequent treatment with potassium fluoride (KF) in the same pot effects the halide exchange to furnish the desired sulfonyl fluoride. This protocol is distinguished by its mild conditions and high chemoselectivity, making it suitable for the late-stage functionalization of complex molecules containing the sulfonamide group.

Sustainable and Green Chemistry Innovations in Sulfonyl Fluoride Synthesis

The development of environmentally benign synthetic routes to sulfonyl fluorides is a significant focus of modern chemistry, moving away from traditional methods that often rely on hazardous reagents. Innovations in this area are critical for the large-scale and safe production of aliphatic sulfonyl fluorides, the class of compounds to which this compound belongs.

Recent advancements have emphasized the use of water as a reaction medium, a prime example of green chemistry principles. A notable method for the synthesis of β-sulfonyl aliphatic sulfonyl fluorides has been developed to proceed in aqueous media without the need for any ligands or additives. Current time information in Bangalore, IN. This approach is not only environmentally friendly but also efficient, with products often isolated by simple filtration. Current time information in Bangalore, IN.

Another significant green innovation involves the synthesis of both aromatic and aliphatic sulfonyl fluorides from readily available thiols and disulfides. This process utilizes a combination of SHC5® and potassium fluoride (KF), yielding only non-toxic sodium and potassium salts as byproducts. sigmaaldrich.com This method's simplicity and minimal environmental impact make it a scalable and attractive option for industrial applications. sigmaaldrich.com

Electrochemical methods also represent a frontier in green sulfonyl fluoride synthesis. An environmentally benign electrochemical approach allows for the preparation of a wide range of sulfonyl fluorides, including alkyl derivatives, from thiols or disulfides and potassium fluoride (KF). acs.org This method obviates the need for external chemical oxidants. acs.org

Furthermore, direct synthesis from sulfonic acids provides a more atom-economical route. Facile methods for converting both aliphatic and aromatic sulfonic acids into their corresponding sulfonyl fluorides have been developed using reagents like thionyl fluoride or the bench-stable solid, Xtalfluor-E®. nih.gov These reactions can offer high yields and are applicable to short-chain aliphatic sulfonyl fluorides. nih.gov

The table below summarizes key green and sustainable methods applicable to the synthesis of aliphatic sulfonyl fluorides, which could serve as precursors or analogues to this compound.

| Starting Material | Reagents & Conditions | Product Type | Key Advantages |

| Thiols or Disulfides | SHC5®, KF sigmaaldrich.com | Aliphatic & Aromatic Sulfonyl Fluorides | Green process, non-toxic byproducts (NaCl, KCl). sigmaaldrich.com |

| Thiols or Disulfides | Electrochemical oxidation, KF acs.org | Aliphatic & Aromatic Sulfonyl Fluorides | No chemical oxidant needed, mild conditions. acs.org |

| Aliphatic Carboxylic Acids | Reductant, SO₂ surrogate, NFSI acs.org | Aliphatic Sulfonyl Fluorides | Utilizes abundant starting materials. acs.org |

| Aliphatic Sulfonic Acids | Thionyl fluoride or Xtalfluor-E® nih.gov | Aliphatic Sulfonyl Fluorides | High yields, avoids reactive intermediates. nih.gov |

| Sodium Sulfite & Alkenes | Aqueous media, 40 °C Current time information in Bangalore, IN. | β-sulfonyl aliphatic sulfonyl fluorides | Catalyst-free, simple filtration for product isolation. Current time information in Bangalore, IN. |

Late-Stage Functionalization Strategies for Complex Nitro-Sulfonyl Fluoride Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science, enabling the direct modification of complex molecules to rapidly generate analogues with novel properties. For a scaffold like this compound, LSF would involve the selective modification of the molecule while preserving the core nitro and sulfonyl fluoride groups. The inherent stability of the sulfonyl fluoride moiety makes it particularly well-suited for such synthetic manipulations. nih.gov

While direct LSF on this compound is not extensively documented, strategies applied to analogous complex sulfonyl fluorides provide a blueprint for potential transformations. For instance, the robust nature of the sulfonyl fluoride group allows it to withstand various reaction conditions, enabling functionalization at other sites within the molecule before a final activation step if needed. nih.gov

One key strategy involves leveraging the stability of the sulfonyl fluoride to perform reactions elsewhere on the molecular scaffold. For example, complex sulfonamides can be synthesized from primary sulfonamides via a late-stage formation of a sulfonyl chloride, which can then be converted to a variety of other functional groups. rsc.org This highlights the potential to modify a precursor molecule before introducing the sulfonyl fluoride or to use the sulfonyl fluoride's stability to its advantage.

In the context of nitro-sulfonyl fluoride scaffolds, much of the research has focused on aromatic systems, where the relative positioning of the nitro and sulfonyl fluoride groups is crucial for biological activity, particularly as antibacterial agents. nih.gov Studies on ortho-nitrobenzenesulfonyl fluoride derivatives have shown that various substituents can be introduced onto the aromatic ring, demonstrating the feasibility of functionalizing a nitro-sulfonyl fluoride scaffold. nih.gov

For aliphatic systems, functionalization often targets the carbon backbone. For example, β-sulfonyl aliphatic sulfonyl fluorides have been successfully converted into sulfonates and sulfonamides, demonstrating that the sulfonyl fluoride group can act as a reactive handle for diversification. Current time information in Bangalore, IN.

The following table outlines potential late-stage functionalization reactions on scaffolds analogous to this compound.

| Scaffold Type | Reaction | Reagents & Conditions | Result |

| β-sulfonyl alkyl sulfonyl fluoride | SuFEx Reaction (Sulfonylation) | 4-methoxyphenol, K₂CO₃, MeCN Current time information in Bangalore, IN. | Formation of the corresponding sulfonate. Current time information in Bangalore, IN. |

| β-sulfonyl alkyl sulfonyl fluoride | SuFEx Reaction (Sulfonamidation) | Piperidine, Et₃N Current time information in Bangalore, IN. | Formation of the corresponding sulfonamide. Current time information in Bangalore, IN. |

| Primary Sulfonamide | Sulfonyl Fluoride Formation | Pyry-BF₄, MgCl₂, KF, MeCN, 60 °C rsc.org | Direct conversion to sulfonyl fluoride in a complex molecule. rsc.org |

| ortho-Nitrobenzenesulfonyl fluoride | Para-substitution | Various reagents for aromatic substitution nih.gov | Introduction of functional groups to the aromatic ring. nih.gov |

| Alkenyl Sulfonyl Fluoride | Michael Addition | Secondary amines, carboxylates, thiols nih.gov | Stereoselective formation of β-substituted alkenyl sulfonyl fluorides. nih.gov |

These examples underscore the synthetic versatility of the sulfonyl fluoride group and provide a foundation for the strategic design and late-stage modification of complex nitro-functionalized aliphatic sulfonyl fluorides like this compound.

Mechanistic Investigations of 2 Nitroethane 1 Sulfonyl Fluoride Reactivity

Sulfur(VI)-Fluoride Exchange (SuFEx) Reaction Mechanisms

The SuFEx reaction, a cornerstone of click chemistry, relies on the unique stability and reactivity of the sulfur(VI)-fluoride bond. While generally robust, this bond can be activated for exchange with various nucleophiles under specific conditions, providing a powerful tool for molecular construction.

Elucidating Nucleophilic Displacement Pathways

The mechanism of the SuFEx reaction is generally understood as a nucleophilic substitution at the sulfur center. rsc.org Computational studies on prototypical examples, such as the reaction between methanesulfonyl fluoride (B91410) and methylamine, suggest that the reaction proceeds via an SN2-type mechanism. rsc.org In this pathway, the incoming nucleophile attacks the electrophilic sulfur atom, leading to a transition state where the nucleophile is forming a bond to sulfur while the sulfur-fluorine bond is simultaneously breaking.

For a substrate like 2-nitroethane-1-sulfonyl fluoride, the reaction with a nucleophile (e.g., an amine or a phenoxide) would follow this general displacement pathway. The presence of a base is often crucial, as it can deprotonate the nucleophile, thereby increasing its nucleophilicity and significantly lowering the activation energy barrier for the reaction. rsc.org The process is typically a single-step, non-synchronous event characterized by the initial weakening of the S-F bond followed by the nucleophilic attack. rsc.org

Influence of Substrate Electronic and Steric Properties on SuFEx Reactivity

The reactivity of sulfonyl fluorides in SuFEx reactions is highly dependent on the electronic and steric properties of the substituent attached to the sulfonyl group.

Electronic Properties: The electrophilicity of the sulfur atom is a key determinant of reactivity. In this compound, the strongly electron-withdrawing nitro group (-NO₂) at the β-position is expected to significantly increase the electrophilicity of the sulfur center via an inductive effect. This makes the sulfur atom more susceptible to nucleophilic attack compared to simple alkyl sulfonyl fluorides. However, this enhanced reactivity must be balanced against potential side reactions. The acidic nature of the α-protons (protons on the carbon adjacent to the sulfonyl group) is also increased by the nitro group's electron-withdrawing effect. This can make the compound susceptible to elimination reactions (dehydrofluorination) in the presence of strong bases, a known limitation for some alkyl sulfonyl fluorides. nih.gov

Steric Properties: Steric hindrance around the sulfur center can impede the approach of a nucleophile, thereby slowing down the reaction rate. The 2-nitroethyl group is relatively unhindered, suggesting that steric effects are likely to be less significant than electronic effects in modulating its SuFEx reactivity.

The table below illustrates the relative reactivity of different classes of S(VI) fluorides, highlighting the impact of the atom bonded to the sulfur center.

| Class of S(VI) Fluoride | General Structure | Relative Reactivity |

| Sulfonyl Fluoride | R-SO₂F | Moderate to High |

| Fluorosulfate | R-O-SO₂F | High |

| Sulfamoyl Fluoride | R₂N-SO₂F | Low |

This table provides a general comparison of reactivity based on the resonance-donating properties of the atom attached to the sulfur. Electron-donating groups like nitrogen decrease the sulfur's electrophilicity and reactivity. nih.gov

Novel Activation Methods for SuFEx Transformations

While sulfonyl fluorides are prized for their general stability, their "sleeping beauty" character requires specific activation to "awaken" their reactivity for SuFEx transformations. nih.gov Traditional methods often required harsh conditions. Recent research has focused on developing milder activation protocols.

A significant breakthrough is the use of a dual activation system comprising calcium triflimide (Ca(NTf₂)₂) and a base like 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.govresearchgate.netresearchgate.net This method has proven effective for activating a wide range of S(VI) fluorides, including sulfonyl fluorides, for reactions with amine nucleophiles at room temperature. nih.govresearchgate.net The proposed mechanism suggests that Ca(NTf₂)₂ acts as a Lewis acid, coordinating to the fluorine atom of the sulfonyl fluoride. This coordination polarizes the S-F bond, making the sulfur atom more electrophilic and the fluoride a better leaving group. DABCO serves as a base to deprotonate the amine nucleophile, enhancing its reactivity. researchgate.net This unified strategy allows for the synthesis of sulfonamides from sulfonyl fluorides under remarkably mild conditions, often in less than 30 minutes at room temperature, a significant improvement over previous methods that required elevated temperatures and longer reaction times. nih.govthieme-connect.de

The table below shows examples of this activation method for the synthesis of sulfonamides from various sulfonyl fluorides.

| Sulfonyl Fluoride | Amine Nucleophile | Product | Yield |

| Phenylsulfonyl fluoride | Benzylamine | N-Benzylbenzenesulfonamide | 94% |

| 4-Toluenesulfonyl fluoride | Morpholine | 4-(Tosyl)morpholine | 99% |

| Thiophene-2-sulfonyl fluoride | Piperidine | 1-(Thiophene-2-sulfonyl)piperidine | 98% |

| Methanesulfonyl fluoride | Aniline | N-Phenylmethanesulfonamide | 85% |

Data adapted from studies on Ca(NTf₂)₂/DABCO-mediated SuFEx reactions. nih.govnih.gov

Radical Reaction Pathways of Sulfonyl Fluorides

Beyond their role as electrophiles in SuFEx chemistry, sulfonyl fluorides can also participate in radical reactions. This is typically achieved by generating a fluorosulfonyl radical (FSO₂•), a highly reactive intermediate that can engage with unsaturated systems. nih.gov This pathway has been underexplored due to the high strength of the S-F bond but has recently gained traction through the advent of photoredox catalysis. nih.gov

Hydro-fluorosulfonylation of Unsaturated Hydrocarbons

The radical hydro-fluorosulfonylation of alkenes provides a direct route to aliphatic sulfonyl fluorides. nih.govresearchgate.net This transformation is enabled by photoredox catalysis, which facilitates the generation of the FSO₂• radical from a suitable precursor under mild conditions. nih.gov A recently developed precursor, 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI), has proven effective for this purpose. nih.gov

The proposed mechanism proceeds as follows:

A photocatalyst, excited by visible light, reduces the FABI precursor to generate the FSO₂• radical.

The FSO₂• radical adds to the double bond of an unactivated alkene, forming a carbon-centered radical intermediate.

This radical intermediate then abstracts a hydrogen atom from a suitable donor in the reaction medium to yield the final aliphatic sulfonyl fluoride product. researchgate.netnih.gov

This method is notable for its application to unactivated alkenes and its tolerance of various functional groups, enabling the late-stage modification of complex molecules. nih.govresearchgate.net

Chloro-fluorosulfonyl Difunctionalization of Alkynes

A related radical process is the chloro-fluorosulfonyl difunctionalization of alkynes, which yields β-chloro alkenylsulfonyl fluorides. researchgate.netnih.gov These products are valuable synthetic hubs, as the chloride can be subsequently displaced or used in cross-coupling reactions while the sulfonyl fluoride remains intact for SuFEx chemistry. nih.gov

The reaction is also initiated by photoredox catalysis, using sulfuryl chlorofluoride (FSO₂Cl) as the source for both the FSO₂• radical and the chlorine atom. researchgate.net

The excited photocatalyst reduces FSO₂Cl, leading to its fragmentation into the FSO₂• radical and a chloride anion.

The FSO₂• radical adds to the alkyne, generating a vinyl radical intermediate.

This vinyl radical is then trapped by an oxidized form of the photocatalyst or another chlorine source in the system, resulting in the formation of the β-chloro alkenylsulfonyl fluoride product with trans-selectivity. researchgate.net

This reaction provides a powerful method for creating highly functionalized sulfonyl fluorides that are difficult to access through other means. nih.gov

Vicinal Alkynylation and Borylation Involving Fluorosulfonyl Radicals

The generation of fluorosulfonyl radicals (•SO₂F) enables powerful transformations, including the vicinal difunctionalization of unsaturated hydrocarbons. These methods allow for the simultaneous introduction of a sulfonyl fluoride moiety and another functional group, such as an alkyne or a boryl group, across a double or triple bond.

Vicinal Alkynylation: A transition-metal-free radical 1,2-difunctionalization of unactivated alkenes provides a direct route to β-alkynyl-fluorosulfonylalkanes. nih.govnih.govd-nb.info In this process, a fluorosulfonyl radical precursor is used to generate the •SO₂F radical, often initiated by a radical initiator like azobisisobutyronitrile (AIBN). nih.gov The mechanism involves the addition of the •SO₂F radical to the alkene, forming a carbon-centered radical intermediate. This intermediate is then trapped by an alkynyl sulfonyl fluoride, which serves as both the source of the alkyne and a propagator of the radical chain. nih.govd-nb.info This trapping step generates a vinyl radical, which then undergoes β-fragmentation to release the final product and another •SO₂F radical, continuing the chain reaction. nih.gov This method is notable for its high atom economy and its ability to construct quaternary carbon centers. nih.govcolby.edu

Vicinal Borylation: Similarly, a photoredox-catalyzed method has been developed for the vicinal fluorosulfonyl-borylation of alkenes. nih.govrsc.org This reaction stereoselectively synthesizes vicinal fluorosulfonyl borides (VFSBs). These VFSB compounds are valuable bifunctional linkers, as the C–B and S(VI)–F bonds can be selectively transformed in subsequent reactions, including Suzuki couplings and Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.govrsc.org The process often utilizes a redox-active reagent that generates the •SO₂F radical under photocatalysis. nih.gov

Table 1: Examples of Vicinal Functionalization Involving Fluorosulfonyl Radicals

| Reaction Type | Alkene/Alkyne Substrate | Reagent(s) | Product Type | Key Features | Citations |

| Alkynylation | Unactivated Alkenes | Alkynyl Sulfonyl Fluoride, AIBN | β-Alkynyl-fluorosulfonylalkanes | Transition-metal-free; High atom economy; Forms quaternary centers | nih.gov, nih.gov, d-nb.info |

| Borylation | Unactivated Alkenes | Imidazolium Sulfonate, B₂pin₂ | Vicinal Fluorosulfonyl Borides | Photoredox-catalyzed; Stereoselective; Products are bifunctional synthons | nih.gov, rsc.org |

| Trifluoromethylation | Aryl Alkyl Alkynes | Allylsulfonyl Fluoride, CF₃ Source | Alkenylsulfonyl Fluorides | Radical-mediated; Broad functional group tolerance | nih.gov |

Chemoselectivity and Functional Group Tolerance in Nitro-Sulfonyl Fluoride Transformations

The sulfonyl fluoride group is renowned for its unique balance of stability and reactivity, which leads to high chemoselectivity and broad functional group tolerance in the reactions it undergoes. d-nb.infosigmaaldrich.com This makes it a "privileged" functional group in various chemical applications, from drug discovery to materials science. nih.govenamine.net

Transformations involving sulfonyl fluorides, particularly SuFEx click chemistry, are tolerant of a wide array of functional groups. nih.govnih.govu-tokyo.ac.jp This is because the S-F bond, while reactive toward specific nucleophiles under certain conditions, is remarkably stable and resistant to hydrolysis (compared to sulfonyl chlorides), reduction, and thermolysis. sigmaaldrich.comnih.gov The cleavage of the sulfonyl fluoride bond is heterolytic, making it resistant to reduction. sigmaaldrich.com

Table 2: Functional Group Tolerance in Sulfonyl Fluoride Transformations

| Tolerated Functional Groups | Reactive Functional Groups (Nucleophiles) | Notes | Citations |

| Amides, Esters, Carboxylic Acids | Amines (Primary, Secondary), Aniline | SuFEx reactions demonstrate high tolerance for many common functional groups. | nih.gov, acs.org |

| Halides (Cl, Br, I) | Alcohols, Phenols | The S-F bond is stable but can be activated for reaction with O-nucleophiles. | |

| Alkynes, Alkenes | Thiols (form unstable adducts) | The reactivity profile complements that of other electrophilic warheads like acrylamides. | rsc.org |

| Ethers, Boc, Acetal Protecting Groups | Serine, Lysine, Tyrosine, Histidine residues (in proteins) | This specific reactivity is exploited in chemical biology for covalent labeling. | sigmaaldrich.com, nih.gov, enamine.net |

Electrophilic Characteristics and Reactivity Profiles of the Sulfonyl Fluoride Group

The sulfonyl fluoride (-SO₂F) group is a highly electrophilic moiety, yet it exhibits remarkable stability, particularly when compared to its sulfonyl chloride counterpart. nih.govnih.gov This distinctive combination of stability and reactivity is central to its utility in organic synthesis and chemical biology. d-nb.infonih.gov

Key Reactivity Characteristics:

Stability: Sulfonyl fluorides are significantly more stable towards hydrolysis and thermolysis than sulfonyl chlorides. nih.gov This stability allows them to be used in a wider range of reaction conditions, including in aqueous environments. sigmaaldrich.com The S(VI)-F bond is strong, and its cleavage is exclusively heterolytic. sigmaaldrich.comnih.gov

Electrophilicity and Reactivity: Despite its stability, the sulfur(VI) center is highly electrophilic. It reacts chemoselectively and efficiently with a range of nucleophiles, but this reaction often requires activation, for example, by tertiary amine bases, silylated nucleophiles, or Lewis acids. sigmaaldrich.comnih.govacs.org This "context-dependent" reactivity allows for controlled bond formation. u-tokyo.ac.jp

Reaction with Nucleophiles: The -SO₂F group reacts exclusively at the sulfur center, leading to sulfonylation products without side reactions like fluorination, which can be an issue with other reagents. sigmaaldrich.com It readily forms stable covalent bonds with various nucleophilic amino acid residues, including serine, threonine, tyrosine, and lysine, making it an invaluable tool for developing covalent inhibitors and chemical probes. sigmaaldrich.comnih.govenamine.net While it reacts with cysteine, the resulting thiosulfonate ester adduct is often unstable. rsc.org The presence of an electron-withdrawing group, such as the nitro group in this compound, is known to increase the reactivity of arylsulfonyl fluorides, a trend that is expected to apply to aliphatic systems as well. rsc.org

Table 3: Comparison of Sulfonyl Fluoride vs. Sulfonyl Chloride

| Property | Sulfonyl Fluoride (-SO₂F) | Sulfonyl Chloride (-SO₂Cl) | Citations |

| Stability to Hydrolysis | High; resistant to hydrolysis under physiological conditions | Low; readily hydrolyzes | nih.gov, |

| Thermodynamic Stability | High; resistant to thermolysis | Lower; can decompose upon heating | sigmaaldrich.com, nih.gov |

| Reactivity | "Context-dependent"; requires activation for reaction with many nucleophiles | Highly reactive; often requires no catalyst | u-tokyo.ac.jp |

| Chemoselectivity | High; reacts exclusively at the sulfur center | Can lead to side reactions | sigmaaldrich.com |

| Resistance to Reduction | High (due to heterolytic cleavage) | Susceptible to reduction | sigmaaldrich.com, nih.gov |

Analysis of Stereochemical Outcomes and Regioselectivity in Reactions with Nitro-Sulfonyl Fluorides

The stereochemical and regiochemical outcomes of reactions involving sulfonyl fluorides are dictated by the specific reaction mechanism, which can be either radical or polar.

Regioselectivity: In radical additions to alkenes, the regioselectivity is governed by the stability of the intermediate radical formed. youtube.comyoutube.com When a fluorosulfonyl radical (•SO₂F) adds to an unsymmetrical alkene, it does so at the less substituted carbon atom to generate the more stable, more substituted carbon radical. libretexts.org For example, in the radical hydro-fluorosulfonylation of alkenes, the •SO₂F group adds to the terminal carbon of a styrene (B11656) derivative, forming a stable benzylic radical intermediate. nih.gov This principle ensures high regioselectivity in the formation of the final product. Theoretical studies confirm that regioselectivity in radical additions is a balance between the stabilization energy of the newly forming bond and the deformation energy required for the attack. rsc.org In the case of this compound, the generation of a radical at the carbon bearing the nitro group would be highly disfavored, meaning the •SO₂F moiety would likely be delivered from this precursor to another molecule in a radical chain.

Stereochemistry: Radical reactions proceeding through planar sp²-hybridized radical intermediates generally result in a racemic or diastereomeric mixture of products, as the subsequent bond formation can occur from either face of the plane. youtube.com Indeed, the radical 1-fluorosulfonyl-2-alkynylation of alkenes produces racemic products. nih.gov However, high stereoselectivity can be achieved under certain conditions. For instance, the radical hydro-fluorosulfonylation of alkynes can lead to alkenylsulfonyl fluorides with high Z-selectivity. nih.gov Furthermore, photoredox-catalyzed vicinal fluorosulfonyl-borylation of alkenes has been shown to be highly stereoselective. nih.govrsc.org The stereochemical outcome can also be influenced by the substrate, where cyclic systems can direct the approach of the radical, as seen in the high cis-diastereoselectivity observed with 1,6-diene substrates. nih.gov

Table 4: Factors Influencing Regio- and Stereoselectivity

| Factor | Influence on Regioselectivity | Influence on Stereochemistry | Example Reaction | Citations |

| Radical Stability | Directs addition to form the most stable carbon radical intermediate (e.g., tertiary > secondary > primary, benzylic). | Generally leads to racemization or mixtures of diastereomers via planar intermediates. | Radical addition to alkenes | youtube.com, libretexts.org, youtube.com |

| Substrate Structure | The position of existing functional groups dictates the site of attack. | Can induce diastereoselectivity through steric hindrance or conformational constraints (e.g., in cyclic systems). | Radical cyclization of 1,6-dienes | nih.gov |

| Reaction Conditions | Generally determined by intrinsic radical stability rather than conditions. | Can be controlled; photocatalysis and specific reagents can induce high stereoselectivity (e.g., Z-selectivity in alkyne reactions). | Hydro-fluorosulfonylation of alkynes | nih.gov |

Advanced Spectroscopic and Structural Characterization of 2 Nitroethane 1 Sulfonyl Fluoride

Spectroscopic Analysis Techniques

Spectroscopic techniques are fundamental to elucidating the structure and bonding within a molecule. For a compound like 2-Nitroethane-1-sulfonyl fluoride (B91410), a combination of NMR and IR spectroscopy would provide critical insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F)

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For 2-Nitroethane-1-sulfonyl fluoride, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential for its characterization.

¹H NMR: Would provide information on the chemical shifts and coupling constants of the protons on the ethane (B1197151) backbone, revealing details about their electronic environment and spatial relationships.

¹³C NMR: Would identify the chemical shifts of the two carbon atoms, indicating the influence of the attached nitro and sulfonyl fluoride groups.

¹⁹F NMR: Would be particularly informative, providing a characteristic chemical shift for the fluorine atom in the sulfonyl fluoride group.

Without experimental or computational studies, no specific data for chemical shifts (δ) or coupling constants (J) for this compound can be presented.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrational frequencies of bonds within a molecule, which are characteristic of specific functional groups. In the case of this compound, the IR spectrum would be expected to show strong absorption bands corresponding to:

The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group.

The asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group.

The stretching vibration of the sulfur-fluorine (S-F) bond.

Stretching and bending vibrations of the carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds.

A data table of these characteristic vibrational frequencies cannot be compiled without access to published spectra or computational models for this specific compound.

Gas-Phase Electron Diffraction for Molecular Structure and Conformational Studies

For volatile compounds, gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure in the absence of intermolecular forces present in the solid state. A GED study of this compound would yield information on the equilibrium bond lengths, bond angles, and the conformational preferences of the molecule in the gas phase. Such a study has not been found in the existing scientific literature.

Detailed Conformational Analysis and Investigation of Rotational Isomerism

The ethane backbone of this compound allows for rotation around the C-C bond, leading to the possibility of different rotational isomers (conformers), such as gauche and anti forms. A detailed conformational analysis, typically performed using a combination of spectroscopic methods (like variable-temperature NMR) and computational chemistry, would be necessary to determine the relative energies and populations of these conformers. This analysis would provide insight into the steric and electronic interactions between the nitro and sulfonyl fluoride groups. As with the other analytical techniques, no studies on the conformational analysis or rotational isomerism of this compound are currently available.

Computational and Theoretical Studies on 2 Nitroethane 1 Sulfonyl Fluoride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are powerful tools for predicting the electronic structure and reactivity of molecules. For 2-Nitroethane-1-sulfonyl fluoride (B91410), such studies would be invaluable in understanding its fundamental chemical properties.

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

DFT calculations would be instrumental in mapping out the potential energy surfaces of reactions involving 2-Nitroethane-1-sulfonyl fluoride. This would allow for the identification of transition states and the calculation of activation energies, thereby predicting the most likely reaction pathways. For instance, a DFT study could elucidate the mechanism of nucleophilic substitution at the sulfonyl group or reactions involving the nitro group.

Ab Initio Calculations for Elucidating Mechanistic Pathways

High-level ab initio calculations, while computationally more intensive than DFT, could provide even more accurate energetic and structural information for this compound. These methods are particularly useful for benchmarking DFT results and for studying systems where electron correlation effects are significant.

Molecular Dynamics Simulations and Conformational Landscape Exploration

Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of this compound. By simulating the motion of the atoms over time, MD can reveal the preferred three-dimensional structures of the molecule and the dynamics of their interconversion. This is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

Predicting Reactivity and Selectivity via Computational Modeling

Computational models derived from quantum chemical calculations can be used to predict the reactivity and selectivity of this compound in various chemical transformations. By analyzing parameters such as atomic charges, electrostatic potentials, and frontier molecular orbitals, researchers could anticipate how the molecule will behave in the presence of different reagents, predicting, for example, whether a reaction will be regioselective or stereoselective.

Rational Design of Catalysts and Reagents Based on Computational Insights

Once the reactivity of this compound is understood through computational studies, this knowledge can be applied to the rational design of catalysts and reagents that can control its chemical transformations. For example, a catalyst could be designed to lower the energy barrier of a desired reaction pathway, leading to higher yields and selectivity.

Studies on Frontier Molecular Orbitals and Their Role in Reactivity (e.g., LUMO Accessibility)

The analysis of frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's reactivity. For this compound, the energy and spatial distribution of the LUMO would be of particular interest, as it indicates the most likely sites for nucleophilic attack. The accessibility of the LUMO would be a key factor in determining the molecule's susceptibility to reactions with nucleophiles.

Synthetic Applications and Chemical Transformations of 2 Nitroethane 1 Sulfonyl Fluoride

Applications in General Organic Synthesis

The distinct reactivity of 2-nitroethane-1-sulfonyl fluoride (B91410) has been leveraged in various synthetic strategies to construct complex molecular architectures.

The sulfonyl fluoride moiety (-SO₂F) is a stable yet reactive functional group, serving as an excellent electrophile for the formation of bonds with various heteroatom nucleophiles. Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability and selectivity. mdpi.com

C-N Bond Formation (Sulfonamides): 2-Nitroethane-1-sulfonyl fluoride can react with primary and secondary amines to yield the corresponding sulfonamides. While sulfonyl fluorides are generally less reactive than sulfonyl chlorides, their reaction with amines can be facilitated using Lewis acid catalysis. A notable method involves the activation of the sulfonyl fluoride with calcium triflimide [Ca(NTf₂)₂], which enables the coupling of a wide array of both alkyl and aryl sulfonyl fluorides with diverse amines under mild conditions to form sulfonamides in high yields. acs.orgorganic-chemistry.org The presence of the electron-withdrawing nitro group in this compound is expected to enhance the electrophilicity of the sulfur center, potentially facilitating this transformation.

C-O and C-S Bond Formation (Sulfonate Esters and Thioesters): In a similar fashion, the sulfonyl fluoride group can react with alcohols and thiols to form sulfonate esters and sulfonate thioesters, respectively. These reactions are often part of the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry paradigm, which relies on the reliable and selective reactivity of the -SO₂F group. mdpi.comresearchgate.net The conversion to sulfonate esters can be achieved using bases such as Cs₂CO₃ under mild conditions. organic-chemistry.org

The dual functional groups in this compound provide multiple pathways for carbon-carbon bond formation. The acidic α-proton allows it to act as a nucleophile, while its potential to eliminate nitrous acid to form vinylsulfonyl fluoride makes it a precursor to a key Michael acceptor and dienophile.

Cyclopropanation Reactions: Alkyl sulfonyl fluorides are valuable precursors for the synthesis of functionalized cyclopropanes. chemrxiv.org One advanced method involves a palladium(II)-catalyzed stereoselective cyclopropanation of unactivated alkenes. In this process, the alkyl sulfonyl fluoride acts as an ambiphilic reagent where the sulfonyl fluoride serves as both an acidifying group to enable deprotonation and as an internal oxidant in the catalytic cycle, leading to cis-substituted cyclopropanes. chemrxiv.org The high acidity of the proton in this compound would make it an excellent candidate for this type of transformation.

Alternatively, this compound can serve as a precursor to ethenesulfonyl fluoride (ESF), a reactive Michael acceptor. ESF can then undergo cyclopropanation, such as the Corey-Chaykovsky reaction, to furnish cyclopropanes that retain the synthetically versatile sulfonyl fluoride handle. rsc.orgresearchgate.net

Michael Addition Reactions: The carbanion generated by the deprotonation of this compound is a soft nucleophile, ideal for conjugate additions (Michael reactions) to α,β-unsaturated systems. The conjugate addition of nitroalkanes is a powerful tool for C-C bond formation. sctunisie.orgsctunisie.org The resulting adducts carry both the nitro and sulfonyl fluoride groups, which can be further manipulated in subsequent synthetic steps.

| Reaction Type | Reagents & Conditions | Product Type | Key Features | Citations |

| Pd-Catalyzed Cyclopropanation | Alkene, Pd(OAc)₂, Ligand, Base | cis-Substituted cyclopropyl (B3062369) sulfonyl fluoride | Sulfonyl fluoride acts as an ambiphilic partner (nucleophile + internal oxidant). | chemrxiv.org |

| Corey-Chaykovsky Cyclopropanation | 1. Base (elimination) 2. Sulfonium ylide | Cyclopropyl sulfonyl fluoride | Proceeds via an ethenesulfonyl fluoride intermediate. | rsc.orgresearchgate.net |

| Michael Addition | α,β-Unsaturated carbonyl/nitrile, Base | γ-Nitro sulfonyl fluoride adduct | Utilizes the nucleophilicity of the α-carbon. | sctunisie.orgsctunisie.org |

The diverse reactivity of this compound makes it an attractive component for multicomponent and "one-pot" reactions, which enhance synthetic efficiency by reducing the number of purification steps and saving time and resources. For instance, a plausible one-pot strategy could involve the in situ generation of ethenesulfonyl fluoride via base-induced elimination of nitrous acid from this compound. The highly reactive ethenesulfonyl fluoride could then be trapped by a suitable diene in a Diels-Alder reaction or by a nucleophile in a tandem Michael addition-cyclization sequence to rapidly build molecular complexity.

The sulfonyl fluoride moiety is a robust functional group that can participate in or direct various cyclization reactions. Derivatives of this compound can be designed to undergo intramolecular transformations to form cyclic structures. A relevant example from the literature shows that cyanoalkyl sulfonyl fluorides can undergo intramolecular reductive sulfonylation, where reduction of the nitrile to an amine is followed by cyclization onto the sulfonyl fluoride electrophile to yield spirocyclic sultams. researchgate.net This demonstrates the utility of the sulfonyl fluoride as an electrophilic partner in ring-forming reactions.

Role as Key Building Blocks and Synthetic Intermediates in Complex Molecule Synthesis

This compound serves as a valuable C2 building block, introducing a functional handle that can be elaborated into more complex structures. Its ability to participate in C-C bond-forming reactions like cyclopropanations and Michael additions makes it a key intermediate for constructing intricate molecular skeletons. chemrxiv.orgsctunisie.org The resulting products, which contain a sulfonyl fluoride group, are themselves valuable synthetic intermediates. The -SO₂F moiety can be carried through multiple synthetic steps and then used for late-stage functionalization via SuFEx chemistry, allowing for the facile introduction of diverse functionalities. researchgate.net This strategy is particularly powerful in medicinal chemistry for the rapid generation of analog libraries.

Development of Chemical Probes and Tags in Chemical Biology Research

Sulfonyl fluorides have emerged as a privileged class of reactive functional groups for the development of chemical probes and covalent inhibitors in chemical biology. mdpi.com They exhibit a fine balance of stability in aqueous media and sufficient reactivity to covalently modify multiple nucleophilic amino acid residues within proteins, including serine, threonine, tyrosine, lysine, and histidine. mdpi.comdp.tech This broad targeting scope contrasts with more traditional covalent warheads that are often limited to reacting with cysteine.

The incorporation of a nitro group alongside the sulfonyl fluoride, as in this compound, presents an intriguing prospect for creating novel chemical probes. Research on aromatic nitro sulfonyl fluorides has shown that this combination can lead to potent biological activity. nih.gov For example, 2-nitrobenzenesulfonyl fluoride was identified as a lead fragment with significant antibacterial activity against E. coli. nih.govresearchgate.net The proposed mechanism suggests that the nitro group may be reduced by bacterial nitroreductases, generating reactive species that contribute to the compound's efficacy. This dual-action potential—covalent modification by the sulfonyl fluoride and bioreductive activation of the nitro group—could be exploited to design highly specific and potent probes or therapeutic agents based on the this compound scaffold.

Exploration of Reactivity with Diverse Biomolecular Residues

No specific studies detailing the reactivity of this compound with diverse biomolecular residues such as amino acids were found in the available literature. While sulfonyl fluorides as a class are known to react with nucleophilic amino acid residues including tyrosine, lysine, serine, and histidine, the specific reaction profile of the 2-nitroethane substituted variant has not been documented.

Site-Specific Targeting Methodologies in Chemical Biology

There is no available research on the application of this compound in site-specific targeting methodologies within the field of chemical biology. Methodologies for achieving site-specific protein modification often rely on the unique reactivity of the electrophilic warhead; however, no such applications have been described for this specific compound.

Applications in Polymer Science and Materials Chemistry

Information regarding the use of this compound in polymer science or materials chemistry is not present in the surveyed literature. The incorporation of sulfonyl fluoride moieties into polymers is an area of interest for creating functional materials, but there are no specific examples or research findings detailing the use of this compound as a monomer or modifying agent.

Utilization as Precursors or Equivalents in Synthetic Transformations (e.g., Acetylene Substitutes)

There are no documented instances of this compound being utilized as a precursor or an equivalent for other functional groups, such as acetylene, in synthetic transformations. The reactivity of the sulfonyl fluoride group is central to its synthetic applications, but specific transformations involving the 2-nitroethane derivative have not been reported.

Conclusion and Future Research Directions

Synthesis of Current Research Trajectories and Accomplishments Pertaining to Nitro-Sulfonyl Fluoride (B91410) Chemistry

Research in sulfonyl fluoride chemistry has been significantly invigorated by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a concept that leverages the reliable and specific reactivity of the SVI-F bond. nih.govacs.orgnih.gov This has led to broad applications in drug discovery, chemical biology, and materials science. rsc.orgresearchgate.net A key accomplishment in this area is the recognition of sulfonyl fluorides as "privileged warheads" in chemical biology. rsc.org Unlike traditional electrophiles that primarily target cysteine residues, sulfonyl fluorides can form stable covalent bonds with a wider range of nucleophilic amino acid residues, including lysine, tyrosine, serine, and histidine. rsc.orgnih.govacs.org

Specifically, the introduction of a nitro group, as in the case of 2-nitrobenzenesulfonyl fluoride, has been shown to confer significant antibacterial activity, even against multidrug-resistant pathogens. nih.gov Structure-activity relationship (SAR) studies have revealed that the ortho-positioning of the nitro group relative to the sulfonyl fluoride is crucial for this biological activity. nih.gov This discovery has opened a new trajectory in the development of antibiotics, highlighting ortho-nitro sulfonyl fluorides as a novel and potent pharmacophore. nih.gov The current research landscape is thus characterized by an intensive exploration of the biological activities of functionally diverse sulfonyl fluorides and the expansion of their utility as chemical probes to explore the proteome. nih.govacs.org

Emerging Frontiers in the Synthesis of Highly Functionalized Sulfonyl Fluorides

The growing demand for structurally diverse sulfonyl fluorides has spurred significant innovation in synthetic methodologies. nih.gov Historically, the synthesis relied on the conversion of sulfonyl chlorides, which are often unstable and require harsh preparation conditions. acs.orgmdpi.com Modern research is focused on developing milder, more efficient, and environmentally benign routes from a wider array of starting materials. nih.govccspublishing.org.cnsciencedaily.com

Emerging synthetic frontiers include:

Electrochemical Methods: The electrochemical oxidative coupling of thiols and disulfides with potassium fluoride (KF) offers a green and mild approach, avoiding the need for chemical oxidants and catalysts. acs.org This method displays a broad substrate scope, including alkyl, aryl, and heterocyclic thiols. acs.org

Radical-Based Approaches: Photoredox catalysis has enabled the synthesis of alkyl sulfonyl fluorides from alkyl bromides and alcohols. organic-chemistry.org Furthermore, the radical chloro-fluorosulfonylation of alkynes has introduced a new class of versatile hubs, β-chloro alkenylsulfonyl fluorides, which allow for extensive diversification. nih.gov

Deoxyfluorination of Sulfonic Acids: New methods allow for the direct conversion of stable and readily available sulfonic acids and their salts to sulfonyl fluorides using reagents like thionyl fluoride or Xtalfluor-E®, bypassing the need for oxidation or reactive intermediates. researchgate.netnih.gov

Late-Stage Functionalization: Transition-metal-catalyzed processes are being developed to install the sulfonyl fluoride group onto complex molecules at a late stage, which is highly valuable in drug discovery programs. nih.gov This includes methods starting from aryl halides, boronic acids, and primary sulfonamides. nih.govccspublishing.org.cnorganic-chemistry.org

These advanced synthetic strategies are making highly functionalized sulfonyl fluorides, including those with nitro-group substitution, more accessible for a broader range of scientific investigations. nih.govsciencedaily.com

Untapped Reactivity Profiles and Opportunities for Novel Reaction Discovery

While the SuFEx reaction with nucleophiles is the most explored aspect of sulfonyl fluoride chemistry, there remain significant opportunities to discover and harness novel reactivity profiles. acs.org The exceptional stability of the sulfonyl fluoride group allows it to be carried through various transformations, enabling its incorporation into complex molecular architectures. rsc.org

Future opportunities lie in several areas:

Transition-Metal Catalysis: While sulfonyl fluorides are often stable to cross-coupling conditions, recent studies have shown they can participate in certain palladium-catalyzed reactions. rsc.orgresearchgate.net Exploring the boundaries of this reactivity could unlock novel carbon-carbon and carbon-heteroatom bond-forming reactions where the sulfonyl fluoride group acts as a leaving group or a directing group.

Radical Chemistry: The generation of S(VI) radicals from sulfonyl fluorides is a challenging but promising area. researchgate.netresearchgate.net Overcoming the high reduction potential of the S(VI)-F bond could dramatically expand the synthetic utility of these compounds, enabling new types of radical-based transformations. researchgate.net

Activation Methods: The reactivity of the typically stable S-F bond can be "unleashed" under specific conditions. researchgate.netacs.org Research into new activation methods, beyond the use of strong bases or Lewis acids, could provide more subtle and selective control over their reactivity. nih.govacs.org This includes exploring the role of intramolecular interactions and the protein microenvironment in modulating reactivity. acs.orgnih.gov

Bioorthogonal Chemistry: The development of sulfonyl fluoride probes with unique reactivity that is orthogonal to the cell's natural chemistry is a significant frontier. This includes designing probes that react with non-canonical amino acids or other biomolecules like RNA and carbohydrates, thereby expanding the scope of chemical biology investigations. nih.gov

The exploration of these untapped profiles will undoubtedly lead to the discovery of new reactions and further establish sulfonyl fluorides as exceptionally versatile building blocks in organic synthesis.

Advancements in Computational Approaches for Predicting and Guiding Nitro-Sulfonyl Fluoride Chemistry

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of sulfonyl fluorides. acs.orgnih.gov Density Functional Theory (DFT) calculations and other computational methods are being used to shed light on several key aspects of their chemistry.

Key areas of computational advancement include:

Reactivity and Stability Prediction: Computational models are used to study the factors influencing the stability and reactivity of sulfonyl fluorides. acs.org This includes quantifying the impact of steric and electronic factors, such as the effect of a nitro group on the electrophilicity of the sulfur center. nih.gov

Mechanism Elucidation: DFT calculations help to elucidate reaction mechanisms, such as the activation of the S-F bond by catalysts or the pathways of novel cross-coupling reactions. researchgate.netacs.org

Guiding Drug Design: In the context of drug discovery, covalent docking simulations are used to predict how sulfonyl fluoride-containing ligands will bind to their protein targets. acs.orgnih.gov These models can help identify promising candidates from large virtual libraries and rationalize the observed selectivity for specific amino acid residues. acs.org

Understanding Protein-Ligand Interactions: Computational studies can model the microenvironment of a protein's binding pocket to understand how factors like local hydrogen bonding can enhance the reactivity of a bound sulfonyl fluoride warhead. nih.govnih.gov

As computational power and theoretical models continue to improve, their predictive power will become even more crucial for the rational design of new sulfonyl fluoride-based reagents, catalysts, and therapeutic agents.

Outlook on Expanding the Scope of Sulfonyl Fluoride Applications in Fundamental Chemical Research

The future for sulfonyl fluoride chemistry is bright, with numerous avenues for expanding its application in fundamental research. The unique balance of stability and reactivity makes these compounds ideal for tackling complex chemical and biological problems. nih.govresearchgate.netrsc.org

The outlook includes:

Chemical Proteomics: Sulfonyl fluoride probes will continue to be essential tools for mapping the "ligandable proteome." nih.govacs.org By reacting with a broader range of amino acids than traditional probes, they enable the identification of new drug targets and a deeper understanding of protein function. nih.gov

Materials Science: The robustness of the sulfonyl group and the reliable nature of the SuFEx reaction make sulfonyl fluorides excellent candidates for creating novel polymers and functional materials. researchgate.net Their use as linkers can impart unique properties and allow for precise control over material architecture.

Development of Covalent Therapeutics: The ability to target residues beyond cysteine significantly expands the "druggable" space for covalent inhibitors. nih.gov Sulfonyl fluorides will be at the forefront of developing highly selective and potent covalent drugs for a wide range of diseases.

New Click Chemistry Concepts: The principles learned from SuFEx chemistry are inspiring the development of new click reactions based on other elements, such as Phosphorus Fluoride Exchange (PFEx), further broadening the toolkit for modular synthesis. researchgate.net

Q & A